Cas no 89488-18-6 (7-amino1,2,4triazolo1,5-apyrimidine-6-carboxylic acid)
7-amino1,2,4triazolo1,5-apyrimidine-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
- N12366
- AKOS002676059
- EN300-4296278
- 89488-18-6
- VS-12825
- 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylicacid
- MFCD11058063
- 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
- DB-186493
- STK501809
- ALBB-005445
- BBL035031
- 7-amino1,2,4triazolo1,5-apyrimidine-6-carboxylic acid
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- MDL: MFCD11058063
- Inchi: 1S/C6H5N5O2/c7-4-3(5(12)13)1-8-6-9-2-10-11(4)6/h1-2H,7H2,(H,12,13)
- InChI Key: PTSICDOKXJVZBO-UHFFFAOYSA-N
- SMILES: OC(C1C=NC2=NC=NN2C=1N)=O
Computed Properties
- Exact Mass: 179.04432442g/mol
- Monoisotopic Mass: 179.04432442g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 106Ų
Experimental Properties
- Density: 2.02±0.1 g/cm3 (20 ºC 760 Torr),
- Solubility: Slightly soluble (11 g/l) (25 º C),
7-amino1,2,4triazolo1,5-apyrimidine-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037156-500mg |
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
89488-18-6 | 500mg |
1608.0CNY | 2021-07-05 | ||
| TRC | A637483-5mg |
7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
89488-18-6 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A637483-10mg |
7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
89488-18-6 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | A637483-50mg |
7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
89488-18-6 | 50mg |
$ 95.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 037156-500mg |
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
89488-18-6 | 500mg |
1608CNY | 2021-05-07 | ||
| Matrix Scientific | 037156-500mg |
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
89488-18-6 | 500mg |
$99.00 | 2023-09-06 | ||
| Ambeed | A220714-1g |
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
89488-18-6 | 95% | 1g |
$280.0 | 2025-04-15 | |
| Ambeed | A220714-5g |
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
89488-18-6 | 97% | 5g |
$532.0 | 2024-04-16 | |
| abcr | AB405758-500 mg |
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
89488-18-6 | 500MG |
€195.40 | 2023-02-03 | ||
| abcr | AB405758-1 g |
7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid |
89488-18-6 | 1g |
€239.00 | 2023-04-25 |
7-amino1,2,4triazolo1,5-apyrimidine-6-carboxylic acid Suppliers
7-amino1,2,4triazolo1,5-apyrimidine-6-carboxylic acid Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 7-amino1,2,4triazolo1,5-apyrimidine-6-carboxylic acid
7-Amino-1,2,4-Triazolo[1,5-a]Pyrimidine-6-Carboxylic Acid: A Comprehensive Overview
7-Amino-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, identified by the CAS registry number 89488-18-6, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazolopyrimidines, which are known for their versatile structures and potential applications in drug discovery. The molecule features a fused triazole and pyrimidine ring system with an amino group at position 7 and a carboxylic acid group at position 6. These functional groups contribute to its unique chemical properties and biological activity.
The synthesis of 7-amino-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid involves a series of carefully designed reactions that exploit the reactivity of intermediate compounds. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic methods to streamline the production process. These advancements not only improve the efficiency of synthesis but also pave the way for large-scale production of this compound for various applications.
Biological activity is a critical aspect of this compound's profile. Preclinical studies have demonstrated that 7-amino-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid exhibits potent inhibitory effects against certain enzymes involved in cellular signaling pathways. This makes it a promising candidate for drug development targeting diseases such as cancer and inflammatory disorders. Recent research has delved into its mechanism of action at the molecular level, revealing interactions with specific protein targets that could be exploited for therapeutic intervention.
In terms of structural characterization, modern analytical techniques such as X-ray crystallography and NMR spectroscopy have provided detailed insights into the spatial arrangement of atoms in this molecule. These studies have confirmed the planar geometry of the triazolopyrimidine core and the orientation of substituents at positions 6 and 7. Such information is crucial for understanding how this compound interacts with biological systems and for designing analogs with improved pharmacokinetic properties.
The application of computational chemistry tools has further enriched our understanding of this compound's properties. Quantum mechanical calculations have been employed to predict its electronic structure and reactivity under different conditions. Additionally, molecular docking studies have provided valuable insights into its binding affinity towards various biological targets. These computational approaches complement experimental studies and accelerate the discovery process.
In conclusion, 7-amino-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, with its unique structure and promising biological profile, represents a valuable asset in contemporary chemical research. Its potential applications span across multiple disciplines, from drug discovery to materials science. As research continues to unfold new dimensions of this compound's properties and utility, it is poised to make significant contributions to scientific advancements in the coming years.
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